![molecular formula C10H17BF4N4O3 B2761815 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate CAS No. 293311-03-2](/img/structure/B2761815.png)
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate
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Overview
Description
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a chemical compound with the formula C₁₀H₁₇BF₄N₄O₃ . It is often used in research and has a molecular weight of 328.07 g/mol .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized through different methods, including the formation of various heterocyclic compounds. It has shown potential in various fields, including antiviral and anticancer applications.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₁₀H₁₇BF₄N₄O₃ . It is a solid at room temperature .Chemical Reactions Analysis
This compound is known to be an efficient condensing agent leading to the formation of amides and esters . It plays a significant role in various chemical reactions.Physical And Chemical Properties Analysis
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a solid at room temperature . It has a molecular weight of 328.07 g/mol . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Solid Phase Peptide Synthesis
This compound is an effective coupling agent for solid phase peptide synthesis . It can be used as an economical alternative to PyBOP .
Ester Synthesis
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis . This application is significant as it provides a method for the formation of esters, which are important in a variety of chemical reactions and industrial processes .
Enantiodifferentiating Coupling Reagent
This compound has also been used as an enantiodifferentiating coupling reagent . This is particularly useful in the field of stereochemistry, where the control of chirality is crucial for the synthesis of many pharmaceuticals and biologically active compounds .
4. Preparation of Symmetric and Non-Symmetric Di- and Tri-substituted 1,3,5-Triazines This compound can be used in the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These triazines have applications in different fields, including the production of herbicides and polymer photostabilisers .
Chemo-Enzymatic Oligosaccharide Synthesis
A novel activated glycosidic compound, 4,6-dimethoxy-1,3,5-triazin-2-yl β-lactoside (DMT-β-Lac), which can be prepared directly from lactose in water without using any protecting groups, was found to be an efficient glycosyl donor for enzymatic glycosylation . This is significant in the field of carbohydrate chemistry, where efficient methods for the synthesis of oligosaccharides are highly sought after .
Other Industrial Applications
Other applications of cyanuric chloride, a related compound, are found in agriculture, the textile industry and the dye chemistry . While not directly related to “4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate”, these applications highlight the versatility of triazine-based compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;2-1(3,4)5/h4-7H2,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXDNPNQMIQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
293311-03-2 |
Source
|
Record name | 293311-03-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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